1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone
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Overview
Description
1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone is a synthetic compound that belongs to the class of triazole derivatives.
Preparation Methods
The synthesis of 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone typically involves the use of click chemistry, a powerful and versatile synthetic technique. The process begins with the preparation of the triazole ring through the cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then coupled with a pyrrolidine derivative and a trifluoroethoxy group to form the final compound .
Chemical Reactions Analysis
1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Scientific Research Applications
1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of the triazole ring.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer, anti-inflammatory, and anticonvulsant agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.
Rufinamide: An anticonvulsant drug with a triazole ring, used in the treatment of epilepsy.
Carboxyamidotriazole: An anticancer agent with a triazole ring, known for its ability to inhibit angiogenesis.
The uniqueness of this compound lies in its combination of the triazole ring with the pyrrolidine and trifluoroethoxy groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2/c12-11(13,14)8-20-7-10(19)18-4-1-2-9(18)6-17-5-3-15-16-17/h3,5,9H,1-2,4,6-8H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKCVCWWQPNKTN-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)COCC(F)(F)F)CN2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)COCC(F)(F)F)CN2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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